3-Chloro-6-methylpyrazine-2-carboxamide
Description
3-Chloro-6-methylpyrazine-2-carboxamide is a pyrazine derivative characterized by a chlorine atom at position 3, a methyl group at position 6, and a carboxamide group at position 2 (Figure 1). This compound is synthesized via nucleophilic substitution reactions, often starting from 3-chloropyrazine-2-carboxamide and introducing substituents through reactions with alkylamines or aryl amines. Microwave-assisted synthesis has been shown to improve yields compared to conventional methods . The compound exhibits notable antimycobacterial and antifungal activities, with structural modifications significantly influencing its pharmacological profile .
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-chloro-6-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-9-5(7)4(10-3)6(8)11/h2H,1H3,(H2,8,11) |
InChI Key |
GXGNZVBTVHGDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyrazine-2-carboxamide typically involves the chlorination of 6-methylpyrazine-2-carboxamide. One common method includes the reaction of 6-methylpyrazine-2-carboxamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-Methylpyrazine-2-carboxamide+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 3-amino-6-methylpyrazine-2-carboxamide.
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like benzylamines are commonly used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Reduction: 3-Amino-6-methylpyrazine-2-carboxamide.
Oxidation: 3-Chloro-6-carboxypyrazine-2-carboxamide.
Scientific Research Applications
3-Chloro-6-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes. The compound may also interact with nucleic acids, affecting DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Chlorine vs. Amino Substitution: Replacing chlorine with benzylamino groups (e.g., 3-benzylamino-5-cyanopyrazine-2-carboxamide) reduces antimycobacterial activity, highlighting chlorine’s critical role in target binding .
- Carboxamide vs. Cyano: Carboxamide derivatives (e.g., 3-chloropyrazine-2-carboxamide) show superior activity to cyano-substituted analogs, possibly due to hydrogen-bonding interactions with biological targets .
Physicochemical Properties
Lipophilicity (logK) is a critical determinant of bioavailability:
- 3-Chloropyrazine-2-carboxamide (logK = 1.2) exhibits moderate lipophilicity, balancing solubility and membrane penetration .
- Bulky Substituents : The 5-tert-butyl derivative (logK = 2.8) shows increased lipophilicity, correlating with enhanced photosynthesis inhibition but reduced aqueous solubility .
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